1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.
Substitution with Fluoro-Methylphenyl Group:
Attachment of the Methylbenzyl Group: The final step involves the coupling of the triazole derivative with a methylbenzyl amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand its interaction with various enzymes, receptors, or other biomolecules.
Material Science: The compound’s properties might be explored for developing new materials with specific functionalities, such as sensors or catalysts.
Industrial Applications: Its potential use in industrial processes, such as in the synthesis of other complex molecules or as a catalyst in chemical reactions, can be investigated.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-chloro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-bromo-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazole ring and carboxamide functionality provides a distinct profile that can be exploited for various applications.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12-4-3-5-14(8-12)10-20-18(24)17-11-23(22-21-17)15-6-7-16(19)13(2)9-15/h3-9,11H,10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAISPVUBSFTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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